5-Aminothiazole-2-carbonitrile
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Overview
Description
5-Aminothiazole-2-carbonitrile is a chemical compound with the formula C4H3N3S . It is a sulfur- and nitrogen-containing heterocyclic compound . This compound is a part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives involves various synthetic strategies . For instance, one study reported the synthesis of 2-aminothiazole-5-carbamides . Another study reported the synthesis of a new series of 2-aminothiazole derivatives as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The exact mass of this compound is 125.00, and its molecular weight is 125.150 .Chemical Reactions Analysis
The 2-aminothiazole scaffold is a characteristic structure in drug development . It has been used in the synthesis of various 2-aminothiazole-based derivatives . These derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .Physical and Chemical Properties Analysis
This compound is a solid substance . Its melting point is between 204-208 °C . The empirical formula of this compound is C4H3N3S .Mechanism of Action
Safety and Hazards
5-Aminothiazole-2-carbonitrile is classified as harmful if swallowed or in contact with skin, and toxic if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound, and to wear protective gloves/protective clothing/eye protection/face protection when handling it .
Future Directions
The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on designing and synthesizing new 2-aminothiazole derivatives with improved anticancer activity . The information from the recent studies will be useful for future innovation .
Properties
IUPAC Name |
5-amino-1,3-thiazole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3S/c5-1-4-7-2-3(6)8-4/h2H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMBYLBHYHUFLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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